molecular formula C10H14ClNO B13391459 N-Methyl-3-chromanamine hydrochloride CAS No. 60575-26-0

N-Methyl-3-chromanamine hydrochloride

Cat. No.: B13391459
CAS No.: 60575-26-0
M. Wt: 199.68 g/mol
InChI Key: YDHFWKMNFCKUBH-UHFFFAOYSA-N
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Description

CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE: is a chemical compound with the molecular formula C10H13ClNO. It is a derivative of chromane, a benzopyran structure, and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE typically involves the reaction of chroman derivatives with methylamine in the presence of hydrochloric acid. One common method includes the reaction of chroman-3-yl-methanol with methylamine hydrochloride under reflux conditions .

Industrial Production Methods: In industrial settings, the production of CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production .

Chemical Reactions Analysis

Types of Reactions: CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chroman derivatives, amine oxides, and substituted chroman compounds .

Scientific Research Applications

CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE is unique due to its specific amine substitution, which imparts distinct chemical and biological properties compared to other chroman derivatives .

Properties

CAS No.

60575-26-0

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-11-9-6-8-4-2-3-5-10(8)12-7-9;/h2-5,9,11H,6-7H2,1H3;1H

InChI Key

YDHFWKMNFCKUBH-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=CC=CC=C2OC1.Cl

Origin of Product

United States

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